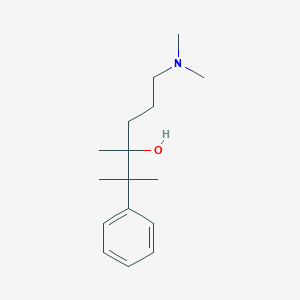
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further connected to a dimethylamino-phenyl group through a methanone linkage. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE typically involves the reaction of 4-dimethylamino-benzaldehyde with 4-benzylpiperazine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-dimethylamino-benzaldehyde} + \text{4-benzylpiperazine} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize yield and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully monitored and controlled to achieve consistent results. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethylamino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Benzyl-piperazin-1-yl)-pyridin-4-ylmethylene-amine
- (4-Benzyl-piperazin-1-yl)-(1-(4-nitro-phenyl)-ethylidene)-amine
- (4-Benzyl-piperazin-1-yl)-(1-(3-nitro-phenyl)-ethylidene)-amine
Uniqueness
Compared to similar compounds, 4-(4-BENZYLPIPERAZINE-1-CARBONYL)-N,N-DIMETHYLANILINE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Eigenschaften
Molekularformel |
C20H25N3O |
|---|---|
Molekulargewicht |
323.4g/mol |
IUPAC-Name |
(4-benzylpiperazin-1-yl)-[4-(dimethylamino)phenyl]methanone |
InChI |
InChI=1S/C20H25N3O/c1-21(2)19-10-8-18(9-11-19)20(24)23-14-12-22(13-15-23)16-17-6-4-3-5-7-17/h3-11H,12-16H2,1-2H3 |
InChI-Schlüssel |
LKIFJNJBDORNCI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methyl-2-[2-(phenylsulfanyl)phenyl]ethylamine](/img/structure/B373781.png)
![1-[8-Fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1-benzazepin-1-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B373782.png)

![2-[(3,4-Dimethoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373784.png)
![2-[(4-Methoxyphenyl)sulfanyl]benzaldehyde oxime](/img/structure/B373788.png)

![11-[3-(dimethylamino)propyl]-10,11-dihydrodibenzo[b,f]thiepine-10-carbonitrile](/img/structure/B373792.png)
![11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B373793.png)
![2-iodo-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373794.png)

![{3-[(2-Iodobenzyl)sulfanyl]-4-methoxyphenyl}acetic acid](/img/structure/B373798.png)
![2-fluoro-8-isopropyldibenzo[b,f]thiepin-10(11H)-one](/img/structure/B373799.png)
![3-(6,6-dioxido-5,7-dihydrodibenzo[c,e]thiepin-5-yl)-N,N-dimethyl-1-propanamine](/img/structure/B373800.png)

